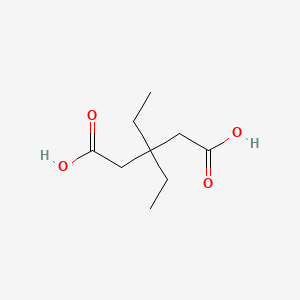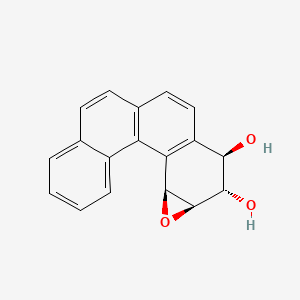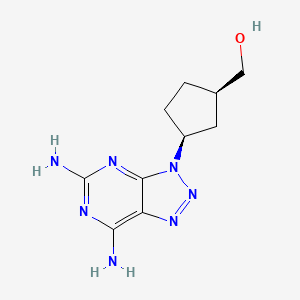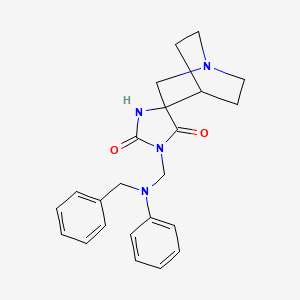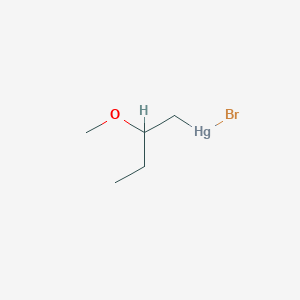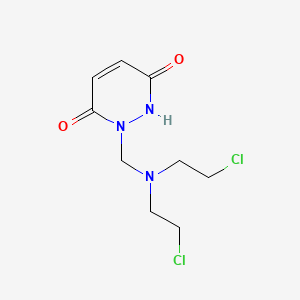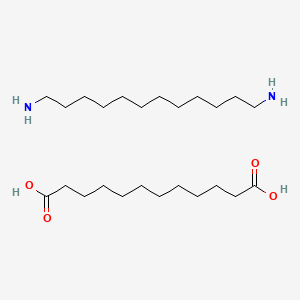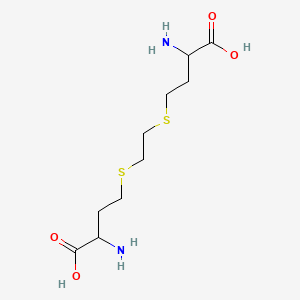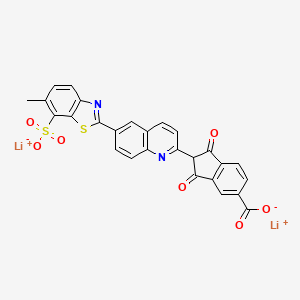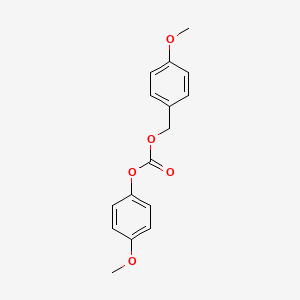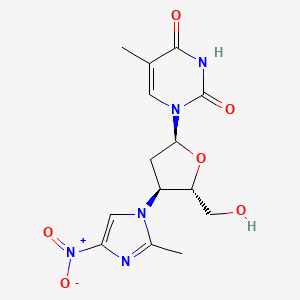
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Glycosylation Reaction: The initial step involves the glycosylation of 2,4(1H,3H)-pyrimidinedione with a protected sugar derivative. This step requires a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the free nucleoside.
Methylation: The final step involves the methylation of the imidazole ring, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation and nitration steps, which improve yield and reduce reaction times. Additionally, purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications.
Biology
In biological research, the compound is studied for its ability to inhibit nucleic acid synthesis. This makes it a valuable tool for understanding cellular processes involving DNA and RNA.
Medicine
In medicine, the compound is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies for the treatment of viral infections and certain types of cancer by interfering with the replication of viral genomes and the proliferation of cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modify nucleic acid synthesis pathways makes it a candidate for therapeutic agents targeting viral and cancerous cells.
Mecanismo De Acción
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism. The pathways affected are those related to DNA and RNA synthesis, repair, and regulation.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
Compared to these similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- has a unique combination of a pyrimidinedione core with a modified sugar moiety and an imidazole ring. This structure provides distinct biological activity, particularly in its dual antiviral and anticancer potential, which is not commonly found in other nucleoside analogs.
Propiedades
Número CAS |
132149-47-4 |
|---|---|
Fórmula molecular |
C14H17N5O6 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
1-[(2S,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12-/m0/s1 |
Clave InChI |
BTVNUDPMZXRMHQ-UMNHJUIQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


